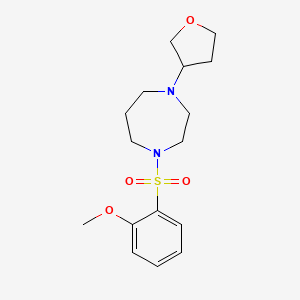

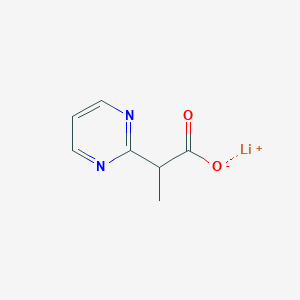

![molecular formula C15H15F4N3O B2699761 4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide CAS No. 1465341-82-5](/img/structure/B2699761.png)

4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, like the one , has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

Prop-2-ynylsulfonium salts, which could be a part of the compound’s synthesis, act as C2 synthons in reactions, providing a promising epoxide-fused skeleton in a single operation with readily accessible starting materials .Scientific Research Applications

Synthesis and Pharmacological Properties

- Synthesis and Antibacterial Activities : A study on a related compound, temafloxacin hydrochloride, which falls under the same class of antibacterial agents as the given compound, revealed its potency as a broad-spectrum antimicrobial agent. This highlights the potential of similar compounds in antibacterial applications (Chu et al., 1991).

Antimicrobial and Antiviral Applications

- New Derivatives with Antimicrobial and Antiviral Activities : Research on derivatives of piperazine, similar to the compound , demonstrated significant antimicrobial and antiviral activities. This suggests the potential of such compounds in treating microbial and viral infections (Reddy et al., 2013).

Inhibition of Soluble Epoxide Hydrolase

- Soluble Epoxide Hydrolase Inhibitors : A study identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, indicating the possible application of similar compounds in targeting this enzyme for therapeutic benefits (Thalji et al., 2013).

Potential Antipsychotic Agents

- Evaluation as Antipsychotic Agents : Heterocyclic carboxamides, similar in structure to the given compound, have been evaluated as potential antipsychotic agents. They showed promising activities in this regard, suggesting a potential application in psychiatric treatments (Norman et al., 1996).

Antineoplastic Activity

- In Vitro and In Vivo Anticancer Activity : A related compound, 4-Methyl-piperazine-1-carbodithioic acid, demonstrated significant anticancer activity, both in vitro and in vivo, indicating the potential of similar compounds in cancer therapy (Jiang et al., 2007).

Neuroinflammation Imaging

- Imaging of Colony-Stimulating Factor 1 Receptor : A study developed a ligand for PET imaging of the colony-stimulating factor 1 receptor, a target for neuroinflammation imaging. This indicates the potential use of similar compounds in diagnostic imaging for neurodegenerative diseases (Lee et al., 2022).

Future Directions

properties

IUPAC Name |

4-prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4N3O/c1-2-3-21-4-6-22(7-5-21)15(23)20-9-10-13(18)11(16)8-12(17)14(10)19/h1,8H,3-7,9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIGDPLEWZSIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)C(=O)NCC2=C(C(=CC(=C2F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

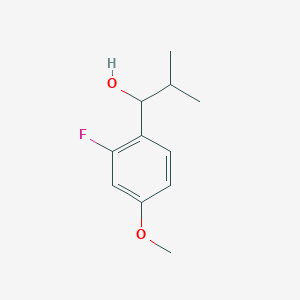

![2-(4-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2699678.png)

![N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699680.png)

![(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B2699682.png)

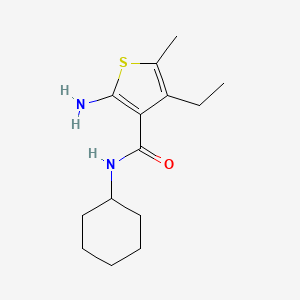

![4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2699683.png)

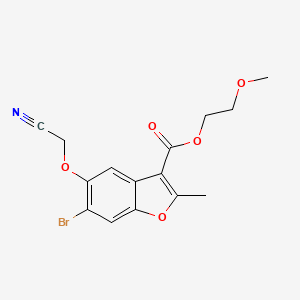

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2699688.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2699690.png)

![N-(4-bromophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2699701.png)